2-Cyano-N-methylbenzene-1-sulfonamide
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Overview
Description
2-Cyano-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C₈H₈N₂O₂S. It is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO₂NH-) attached to a benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-methylbenzene-1-sulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve solvent-free reactions and the use of high temperatures to ensure complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, such as the FeCl₃-catalyzed direct substitution with benzylic and allylic alcohols.
Cyanation Reactions: It can be used in BF₃·OEt₂-catalyzed direct cyanation of indoles and pyrroles, resulting in the formation of 3-cyanoindoles and 2-cyanopyrroles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include FeCl₃, BF₃·OEt₂, and tetrabutylammonium fluoride (TBAF). Reaction conditions often involve elevated temperatures and solvent-free environments to facilitate efficient reactions .
Major Products Formed
The major products formed from reactions involving this compound include various cyano-substituted heterocycles, such as 3-cyanoindoles and 2-cyanopyrroles .
Scientific Research Applications
2-Cyano-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-N-methylbenzene-1-sulfonamide involves its ability to act as a nucleophile and participate in substitution and cyanation reactions. The cyano group (-CN) and sulfonamide group (-SO₂NH-) play crucial roles in its reactivity, allowing it to form stable intermediates and products in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar in structure but lacks the cyano group, making it less reactive in cyanation reactions.
N-Methyl-p-toluenesulfonamide: Similar but with different substitution patterns, affecting its reactivity and applications.
Benzenesulfonamide: Lacks both the cyano and methyl groups, resulting in different chemical properties and reactivity.
Uniqueness
2-Cyano-N-methylbenzene-1-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in research and industrial applications .
Properties
IUPAC Name |
2-cyano-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-5-3-2-4-7(8)6-9/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGVXFPDIIOCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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